3,5-ジクロロ-2,6-ジフルオロピリジン

概要

説明

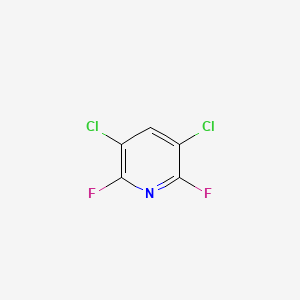

3,5-Dichloro-2,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5HCl2F2N. This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the pyridine ring. It is a valuable intermediate in organic synthesis and is used in various chemical reactions due to its unique reactivity.

科学的研究の応用

3,5-Dichloro-2,6-difluoropyridine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As a precursor in the synthesis of potential drug candidates.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

作用機序

Target of Action

Fluoropyridines, a category to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It is known that fluoropyridines interact with their targets in a unique manner due to the presence of fluorine atoms, which are strong electron-withdrawing substituents .

Biochemical Pathways

Fluoropyridines are known to influence various biological applications .

Pharmacokinetics

It is known that fluoropyridines have high gi absorption and are bbb permeant .

Result of Action

Fluoropyridines are known for their potential as imaging agents for various biological applications .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

生化学分析

Biochemical Properties

3,5-Dichloro-2,6-difluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-inhibitor complex. Additionally, 3,5-Dichloro-2,6-difluoropyridine can act as a substrate for specific enzymes, leading to the formation of intermediate products that participate in further biochemical reactions .

Cellular Effects

The effects of 3,5-Dichloro-2,6-difluoropyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-2,6-difluoropyridine has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Furthermore, it can disrupt cell signaling pathways by inhibiting or activating specific kinases and phosphatases, which play crucial roles in cellular communication and regulation .

Molecular Mechanism

At the molecular level, 3,5-Dichloro-2,6-difluoropyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 3,5-Dichloro-2,6-difluoropyridine can inhibit enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 3,5-Dichloro-2,6-difluoropyridine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a boiling point of 216.1°C at 760 mmHg . Over time, 3,5-Dichloro-2,6-difluoropyridine may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in persistent changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-2,6-difluoropyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 3,5-Dichloro-2,6-difluoropyridine can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

3,5-Dichloro-2,6-difluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that participate in further biochemical reactions. The presence of 3,5-Dichloro-2,6-difluoropyridine can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3,5-Dichloro-2,6-difluoropyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in particular cellular compartments. The localization and accumulation of 3,5-Dichloro-2,6-difluoropyridine can influence its biological activity, as it may interact with target biomolecules in specific cellular regions .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-2,6-difluoropyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function. The activity and function of 3,5-Dichloro-2,6-difluoropyridine can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in various cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at elevated temperatures. This reaction proceeds with high yield and minimal by-products .

Industrial Production Methods: Industrial production of 3,5-Dichloro-2,6-difluoropyridine follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are carefully controlled to minimize impurities and maximize yield.

化学反応の分析

Types of Reactions: 3,5-Dichloro-2,6-difluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substituted pyridines with various functional groups.

- Oxidized or reduced derivatives depending on the reaction conditions.

類似化合物との比較

4-Amino-3,5-dichloro-2,6-difluoropyridine: Similar structure but with an amino group at the 4-position.

3,5-Dichloro-2,4,6-trifluoropyridine: Contains an additional fluorine atom at the 4-position.

Uniqueness: 3,5-Dichloro-2,6-difluoropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its utility in various chemical reactions, making it a versatile intermediate in organic synthesis.

特性

IUPAC Name |

3,5-dichloro-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUSKIZXVPKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349137 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-51-1 | |

| Record name | 3,5-dichloro-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,5-Dichloro-2,6-difluoropyridine in organic synthesis?

A: 3,5-Dichloro-2,6-difluoropyridine serves as a crucial building block in organic synthesis, particularly in the production of agrochemicals like fluroxypyr. [, ] Its structure allows for diverse chemical transformations due to the presence of reactive chlorine and fluorine atoms, making it a valuable precursor for synthesizing a range of complex molecules.

Q2: How is 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesized, and what are the optimal conditions for this reaction?

A: 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in fluroxypyr synthesis, is derived from 3,5-dichloro-2,4,6-trifluoropyridine (TFP) through an amination reaction. [] Optimal conditions for this reaction involve using water as the solvent and conducting the process under pressure at 80°C for 30 minutes. A 1:3.5 molar ratio of TFP to aqueous ammonia and 5% (m/m) benzyl triethyl ammonium chloride catalyst are employed to achieve a yield and purity exceeding 83.5% and 98.6%, respectively. []

Q3: Can you elaborate on the role of 3,5-Dichloro-2,6-difluoropyridine derivatives in studying biological systems?

A: Derivatives of 3,5-Dichloro-2,6-difluoropyridine, specifically those containing azide groups, have proven valuable in investigating ribonucleic acid (RNA) interactions within biological systems. [] For instance, 4-azido-3,5-dichloro-2,6-difluoropyridine has been employed as a heterobifunctional reagent to investigate RNA-protein crosslinking within Escherichia coli ribosomal 30S subunits. [] This highlights the utility of these compounds in elucidating complex biological processes at a molecular level.

Q4: What insights were gained from studying the reaction of magnesium with 3,5-Dichloro-2,6-difluoropyridine derivatives containing ω-bromoalkoxy groups?

A: Research involving the reaction of magnesium with 4-(ω-bromoalkoxy)-3,5-dichloro-2,6-difluoropyridines provided evidence for the formation of radical anions as intermediates. [] The primary products obtained were furopyridine and pyranopyridine, suggesting a mechanism involving electron transfer from magnesium to the pyridine ring. [] This understanding of the reaction pathway contributes to our knowledge of organometallic chemistry and the reactivity of halogenated pyridine derivatives.

Q5: Are there any analytical techniques used to characterize 3,5-Dichloro-2,6-difluoropyridine and its derivatives?

A: Synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine was characterized using Infrared Spectroscopy (IR), elemental analysis, and proton Nuclear Magnetic Resonance (1H NMR) to confirm its structure and purity. [] These analytical techniques provide valuable information about the compound's functional groups, elemental composition, and proton environments, respectively, confirming its successful synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)